molecular formula C22H22ClNO4S B11618446 ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate

ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate

Cat. No.: B11618446
M. Wt: 431.9 g/mol
InChI Key: NCBREVIICSXUBZ-BHGWPJFGSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Formation of the Cyclohexylidene Moiety: The cyclohexylidene group is formed through an aldol condensation reaction involving a cyclohexanone derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-phenylpyrrole-3-carboxylate: Similar in structure but with a pyrrole ring instead of a thiophene ring.

    Ethyl 4-{[(E)-(4-chlorophenyl)methylidene]amino}benzoate: Similar in structure but with a benzoate group instead of a thiophene ring.

Properties

Molecular Formula

C22H22ClNO4S

Molecular Weight

431.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]thiophene-3-carboxylate

InChI

InChI=1S/C22H22ClNO4S/c1-4-28-21(27)19-16(13-5-7-14(23)8-6-13)12-29-20(19)24-11-15-17(25)9-22(2,3)10-18(15)26/h5-8,11-12,15H,4,9-10H2,1-3H3/b24-11+

InChI Key

NCBREVIICSXUBZ-BHGWPJFGSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)/N=C/C3C(=O)CC(CC3=O)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N=CC3C(=O)CC(CC3=O)(C)C

Origin of Product

United States

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